6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Anticancer Breast Cancer MCF-7

6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 859501-01-2, MF: C13H11ClN4O2, MW: 290.71 g/mol) is a heterocyclic research chemical belonging to the triazolo[4,3-b]pyridazine class. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors targeting c-Met, Pim-1, and other cancer-relevant enzymes.

Molecular Formula C13H11ClN4O2
Molecular Weight 290.7 g/mol
CAS No. 859501-01-2
Cat. No. B1390944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
CAS859501-01-2
Molecular FormulaC13H11ClN4O2
Molecular Weight290.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl)OC
InChIInChI=1S/C13H11ClN4O2/c1-19-9-4-3-8(7-10(9)20-2)13-16-15-12-6-5-11(14)17-18(12)13/h3-7H,1-2H3
InChIKeyWAGWCJOOWXSDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 859501-01-2): Sourcing Profile for a Functionalized Kinase-Privileged Scaffold


6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 859501-01-2, MF: C13H11ClN4O2, MW: 290.71 g/mol) is a heterocyclic research chemical belonging to the triazolo[4,3-b]pyridazine class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors targeting c-Met, Pim-1, and other cancer-relevant enzymes [2][3]. Its core features a [1,2,4]triazolo[4,3-b]pyridazine bicycle with a 6-position chloro group—a critical synthetic handle for nucleophilic displacement—and a 3,4-dimethoxyphenyl substituent at the 3-position that differentiates it pharmacologically from other regioisomers [4]. Procuring this specific derivative, rather than a close analog, is critical for preserving structure-activity relationship (SAR) integrity in lead optimization programs.

Why 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Replaced by a Generic Triazolo-pyridazine or Simple Analog


Generic substitution within the triazolo[4,3-b]pyridazine class is invalid due to extreme sensitivity of both target potency and pharmacokinetic properties to the specific aryl substitution pattern. As demonstrated by the differential MCF-7 cytotoxicity data where a 2,5-dimethoxyphenyl regioisomer achieves a GI50 below 10 μg/mL while the 3,4-dimethoxyphenyl variant yields a GI50 of 54 μg/mL, a simple positional isomer change results in a >5-fold shift in cellular potency [1]. Furthermore, the 6-chloro group is an irreplaceable synthetic vector; exchanging it for a 6-H or 6-alkyl analog eliminates the ability to generate late-stage diversification libraries via nucleophilic aromatic substitution (SNAr) or cross-coupling—a route that underpins the scaffold's medicinal chemistry value [2]. Interchanging this compound with an analog lacking either the correct dimethoxy arrangement or the 6-chloro handle will irreversibly alter the SAR trajectory. The quantitative evidence below details exactly where these differences manifest.

Quantitative Differentiation Guide for Procuring 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine


Regioisomeric Methoxy Positioning Dictates MCF-7 Anticancer Potency: 3,4-Dimethoxy vs. 2,5-Dimethoxy Analogs

The biological consequence of the 3,4-dimethoxyphenyl substitution pattern is definitively established in a head-to-head cancer cell panel. In the 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine series, the compound bearing a 3,4-dimethoxyphenyl group at the triazole 3-position exhibited only moderate activity against the MCF-7 human breast carcinoma line (GI50 = 54 μg/mL). In direct comparison within the same study using the identical SRB assay, the regioisomeric analog bearing a 2,5-dimethoxyphenyl group was >5-fold more potent, achieving a GI50 of less than 10 μg/mL [1]. This demonstrates that contracting procurement to the incorrect dimethoxy regioisomer will report a misleadingly optimistic (or pessimistic) potency profile, compromising SAR interpretation. Substitution with a non-dimethoxylated phenyl, 4-methylphenyl, or 4-isopropylphenyl further degrades activity (GI50 values of 14, 77, and 51 μg/mL, respectively), confirming that the exact positioning of the two methoxy groups is a non-negotiable structural determinant [1].

Anticancer Breast Cancer MCF-7 SAR Cytotoxicity

The 6-Chloro Substituent is a Critical Synthetic Handle for Derivatization: Comparison to 6-H and 6-Carbon Analogs

The target compound uniquely provides a chlorine atom at the 6-position of the pyridazine ring, which is essential for further synthetic elaboration. In the comprehensive synthetic study by Mamta et al., 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines serve as the direct precursors to the biologically active final compounds via nucleophilic displacement reactions [1]. Replacing the 6-chloro atom with hydrogen (as in the core scaffold [1,2,4]triazolo[4,3-b]pyridazine) or a carbon substituent eliminates this reactive site, preventing late-stage diversification. The 6-chloro handle enables the introduction of amines, thiols, and other nucleophiles to fine-tune pharmacokinetic and pharmacodynamic properties. This is explicitly not possible with the 6-aryl or 6-alkyl analogs that are the ultimate products of the diversification step. Procurement of the 6-chloro intermediate is therefore the single most versatile entry point for generating a proprietary compound library.

Medicinal Chemistry Late-Stage Functionalization SNAr Library Synthesis

Class-Level c-Met and Pim-1 Kinase Inhibition Establishes the Triazolo[4,3-b]pyridazine Scaffold as a Validated Anticancer Lead

While direct kinase profiling data for 6-chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine has not been published as an isolated entity, its core scaffold has been rigorously validated in two independent kinase inhibitor programs. In the Mahmoud et al. (2024) study, compound 4g—bearing a closely related 3-aryl substituent on the identical triazolo[4,3-b]pyridazine core—demonstrated potent dual c-Met/Pim-1 inhibition with IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively, outperforming the reference inhibitor and the less active derivative 4a (mean GI% of 55.84% vs. 29.08% across 60 cell lines) [1]. Compound 4g further induced a 29.61-fold increase in apoptosis relative to control in MCF-7 cells and arrested the cell cycle in S-phase [1]. Separately, Mamta et al. reported that the top three 6-chloro-3-substituted triazolo[4,3-b]pyridazine analogs achieved IC50 values of 1.14–5.66 μM against NALM-6 and SB-ALL leukemia lines, demonstrating pathway-relevant apoptosis via caspase 3/7 activation [2]. These convergent findings confirm that the proper functionalization of this scaffold—beginning with the correct 6-chloro-3-aryl starting material—is the gatekeeper to kinase-targeting potency.

Kinase Inhibitor c-Met Pim-1 Oncology Lead Discovery

Procurement-Grade Quality: Guaranteed Purity, Identity Confirmation, and Reputable Supply Chain vs. Unverified Catalog Listings

Reproducible research depends on well-characterized starting materials. 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 859501-01-2) is listed with guaranteed purity specifications ranging from 95% (benchchem) to 97% (Leyan, MolCore), and is sold through reputable chemical manufacturers including Fujifilm Wako (Matrix Scientific product line) . The Fujifilm Wako listing includes room temperature storage conditions and documentation for spectral data and inspection certificates, providing the traceability required for GLP-compliant studies . In contrast, several closely related analogs—particularly unusual regioisomers—are available only through non-specialist aggregators without a documented supply chain, introducing identity risk. Selecting this specific CAS number assures the correct connectivity (6-chloro substitution, 3,4-dimethoxy motif) and a commercial path for reliable re-supply at gram scale.

Chemical Procurement Identity Purity Vendor Qualification Reproducibility

Physicochemical Differentiation for Assay Compatibility: Molecular Weight and LogP Comparisons

The physicochemical profile of 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (MW: 290.71 g/mol) places it within favorable drug-like property space, unlike many bulkier analogs that exceed MW 350. The chlorine atom contributes approximately 35.5 g/mol and increases lipophilicity (estimated ClogP ~2.0-2.5) compared to the 6-H congener, enhancing passive membrane permeability potential . The 3,4-dimethoxy substitution pattern yields a distinct electronic distribution and hydrogen-bonding profile compared to the 4-methoxy or 2,4-dimethoxy isomers, influencing target binding and solubility in aqueous assay buffers [1]. This precise balance between moderate lipophilicity, molecular weight compatible with CNS and non-CNS drug-like space, and the reactive 6-chloro handle makes this compound an ideal anchor point for hit-to-lead chemistry, whereas the unsubstituted phenyl (MW ~232) or 6-phenyl-3-(3,4-dimethoxyphenyl) (MW ~366) analogs either lack synthetic tractability or exceed preferred lead-like MW cutoffs.

Drug-likeness Physicochemical properties Lipophilicity Solubility

Defined Application Scenarios Where 6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine Provides Procurement Value


Kinase-Focused Fragment-to-Lead Library Expansion via SNAr Diversification

A medicinal chemistry team optimizing a c-Met or Pim-1 inhibitor program can procure this compound as the universal 6-chloro handle intermediate. Direct nucleophilic displacement with a library of primary amines, thiols, or alkoxides generates a focused set of 30–50 analogs for SAR exploration, as validated by the 33-member library synthesis reported by Mamta et al. [1]. The pre-installed 3,4-dimethoxyphenyl group ensures the analogs remain within the activity window defined by the class-level c-Met/Pim-1 inhibition data (IC50 down to 0.163 μM) reported by Mahmoud et al. [2].

Regioisomeric Selectivity Profiling in Breast Cancer Cell Assays

For an SAR study aiming to understand methoxy positional effects on MCF-7 potency, the 3,4-dimethoxy isomer must be directly compared against the 2,5-dimethoxy (GI50 < 10 μg/mL) and 2,4-dimethoxy (CAS 443737-06-2) regioisomers. Only by procuring the exact compound can the research team reproduce or challenge the >5-fold differential activity reported in the Russian Journal of General Chemistry study [3] and establish a definitive rank order of inhibition.

Oncological Probe Development with Guaranteed QC Traceability

A screening laboratory requiring a pilot probe for a leukemia cell line panel (SB-ALL, NALM-6) can order this compound with documented purity (97%) and spectral data from Fujifilm Wako . This procurement path ensures that any observed cytotoxicity in the 1–25 μM range is attributable to the intended compound and not a purification artifact, directly supporting the reproducibility standards required for a Bioorganic Chemistry-tier publication [1].

Computational Docking Model Validation with a Defined Physicochemical Standard

Given its well-defined molecular weight (290.7 g/mol), estimated ClogP (~2.0-2.5), and experimentally characterized SAR, this compound can serve as a reference ligand for validating molecular docking protocols against the c-Met ATP-binding site (PDB entries used in Mahmoud et al. [2]). Its moderate MCF-7 GI50 (54 μg/mL) provides a calibrated midpoint for scoring function normalization, while its 6-chloro handle allows in silico modification to predict binding affinities of virtual derivatives.

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